molecular formula C24H28N6O3S B3028297 Sulfatinib CAS No. 1816307-67-1

Sulfatinib

Cat. No.: B3028297
CAS No.: 1816307-67-1
M. Wt: 480.6
InChI Key: TTZSNFLLYPYKIL-UHFFFAOYSA-N
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Description

Sulfatinib is a novel multi-targeted tyrosine kinase inhibitor that selectively targets fibroblast growth factor receptor 1, colony-stimulating factor 1 receptor, and vascular endothelial growth factor receptors 1, 2, and 3. It has shown promising results in the treatment of various cancers, particularly neuroendocrine tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfatinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary to the manufacturing companies and are typically not disclosed in public literature. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product. The process involves large-scale synthesis, purification, and formulation steps. The exact methods and conditions are proprietary and are optimized for efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Sulfatinib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Scientific Research Applications

Sulfatinib has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study multi-targeted kinase inhibition and its effects on various signaling pathways.

    Biology: this compound is used to investigate the role of tyrosine kinases in cellular processes such as proliferation, migration, and apoptosis.

    Medicine: It is being studied for its therapeutic potential in treating various cancers, including neuroendocrine tumors, osteosarcoma, and other solid tumors.

    Industry: This compound is being developed and produced by pharmaceutical companies for clinical use .

Mechanism of Action

Sulfatinib exerts its effects by selectively inhibiting multiple tyrosine kinases, including fibroblast growth factor receptor 1, colony-stimulating factor 1 receptor, and vascular endothelial growth factor receptors 1, 2, and 3. These receptors play crucial roles in tumor angiogenesis, immune evasion, and tumor cell proliferation. By inhibiting these pathways, this compound can effectively reduce tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its ability to simultaneously target multiple tyrosine kinases, providing a broader spectrum of activity against various cancers. Its dual role in inhibiting tumor angiogenesis and modulating the immune microenvironment makes it a promising candidate for combination therapies with immune checkpoint inhibitors .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZSNFLLYPYKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308672-74-3
Record name Surufatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Surufatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SURUFATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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